Product packaging for Bis[4-(trifluoromethyl)benzoyl] peroxide(Cat. No.:CAS No. 1647-85-4)

Bis[4-(trifluoromethyl)benzoyl] peroxide

Cat. No.: B13686106
CAS No.: 1647-85-4
M. Wt: 378.22 g/mol
InChI Key: ZBPGNIWQGYHCEE-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethyl)benzoyl] peroxide is a high-value fluorinated organic peroxide designed for use as a radical initiator in research-scale polymer synthesis and organic reaction methodologies. Compounds of this class are typically employed to initiate free-radical polymerization reactions, including the synthesis of fluorinated polymers, where the incorporation of trifluoromethyl groups can impart desirable properties such as enhanced thermal stability, chemical resistance, and altered surface energy . The mechanism of action involves the thermally induced homolytic cleavage of the labile peroxide (-O-O-) bond, generating reactive benzoyloxy radicals that can add to carbon-carbon double bonds in monomers like methyl methacrylate or styrene, thereby initiating chain-growth polymerization . This peroxide is related to the well-documented benzoyl peroxide, a workhorse initiator in polymer chemistry, but is distinguished by the presence of electron-withdrawing trifluoromethyl groups on the aromatic ring . This structural modification can significantly alter its decomposition kinetics, radical stability, and solubility profile compared to non-fluorinated analogues, making it a compound of interest for developing new materials with tailored properties. Researchers exploring advanced copolymer systems or surface-functionalization techniques may find unique utility in this specialized initiator. Handling and Safety: Like all organic peroxides, this compound requires careful handling. It is likely thermally sensitive and may pose a combustion or explosion risk if heated, contaminated, or subjected to shock. Storage should be in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong reducing agents. This product is strictly for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8F6O4 B13686106 Bis[4-(trifluoromethyl)benzoyl] peroxide CAS No. 1647-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1647-85-4

Molecular Formula

C16H8F6O4

Molecular Weight

378.22 g/mol

IUPAC Name

[4-(trifluoromethyl)benzoyl] 4-(trifluoromethyl)benzenecarboperoxoate

InChI

InChI=1S/C16H8F6O4/c17-15(18,19)11-5-1-9(2-6-11)13(23)25-26-14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H

InChI Key

ZBPGNIWQGYHCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis and Preparative Methodologies for Bis 4 Trifluoromethyl Benzoyl Peroxide

Classical and Contemporary Synthetic Routes to Diacyl Peroxides

The preparation of diacyl peroxides has traditionally been dominated by a few reliable methods, which have been expanded upon by modern synthetic innovations. These routes can be broadly categorized based on the starting materials and reaction mechanisms.

Classical Routes: The most conventional and widely practiced method for synthesizing symmetrical diacyl peroxides involves the reaction of an acyl chloride with an alkaline solution of a peroxide source. googleapis.com This is typically a two-phase reaction where an aqueous solution of sodium peroxide or hydrogen peroxide under basic conditions is treated with the corresponding acid chloride. The general reaction is as follows:

2 R-COCl + Na₂O₂ → (R-CO)₂O₂ + 2 NaCl

2 R-COCl + H₂O₂ + 2 NaOH → (R-CO)₂O₂ + 2 NaCl + 2 H₂O

This method is effective for a wide range of acid chlorides and remains a staple for industrial and laboratory-scale synthesis.

Contemporary Routes: Modern synthetic chemistry has introduced several alternative pathways that offer advantages such as milder conditions, improved safety, and environmental considerations.

Carbodiimide-Mediated Condensation: This approach involves the direct condensation of a carboxylic acid with hydrogen peroxide using a coupling agent, most notably N,N'-dicyclohexylcarbodiimide (DCC). This method avoids the need for preparing the acid chloride and proceeds under neutral, non-aqueous conditions, which is beneficial for sensitive substrates.

Anhydride-Aldehyde-Oxygen System: A more recent development involves reacting a carboxylic anhydride (B1165640) with an aldehyde in the presence of oxygen. google.com This process can be economically advantageous as it allows for the potential recycling of the carboxylic acid byproduct. google.com

Green Chemistry Approaches: Significant progress has been made in developing more environmentally benign synthesis methods. researchgate.net This includes the use of hydrogen peroxide as a "green" oxidant in combination with alternative reaction media like ionic liquids or supercritical fluids to minimize the use of volatile organic solvents. researchgate.net

In-Situ Generation: For many applications, diacyl peroxides can be generated in situ from the corresponding carboxylic acids and hydrogen peroxide, and then used directly in a subsequent reaction step. organic-chemistry.orgresearchgate.net This avoids the isolation and handling of the potentially unstable peroxide compound.

Table 1: Comparison of Synthetic Routes to Diacyl Peroxides
MethodStarting MaterialsTypical ConditionsAdvantagesDisadvantages
Classical Acyl Chloride Acyl Chloride, H₂O₂/Na₂O₂Aqueous, alkaline, low temp.High yield, well-establishedRequires acyl chloride, two-phase
DCC Coupling Carboxylic Acid, H₂O₂Anhydrous, neutral, DCCMild, avoids acyl chlorideDCC byproduct can be difficult to remove
Anhydride/Aldehyde Anhydride, Aldehyde, O₂Organic solventEconomical, potential for recyclingMay not be general for all peroxides
Green Approaches Varies (e.g., Carboxylic Acid)Ionic liquids, supercritical CO₂Environmentally friendlyMay require specialized equipment

Synthesis Protocols for Bis[4-(trifluoromethyl)benzoyl] Peroxide

While a specific, peer-reviewed protocol for this compound is not extensively detailed in the literature, a reliable synthesis can be extrapolated from the classical method used for structurally analogous compounds. The key starting material, 4-(trifluoromethyl)benzoyl chloride, is a commercially available reagent. nih.gov

The most direct preparative route involves the reaction of 4-(trifluoromethyl)benzoyl chloride with a source of peroxide, such as sodium peroxide or a basic solution of hydrogen peroxide, under carefully controlled temperature conditions.

Representative Laboratory Protocol:

Preparation of Peroxide Solution: A solution of sodium peroxide in water is prepared in a beaker equipped with efficient mechanical stirring and immersed in an ice-water bath to maintain a temperature of 0–5 °C. Alternatively, a solution of 30-50% hydrogen peroxide can be used, with a base such as sodium hydroxide (B78521) carefully added to maintain alkaline conditions.

Addition of Acyl Chloride: A solution of 4-(trifluoromethyl)benzoyl chloride dissolved in a water-immiscible organic solvent (e.g., toluene (B28343) or dichloromethane) is added dropwise to the cold, vigorously stirred peroxide solution. The temperature must be strictly maintained below 5-10 °C to prevent decomposition of the product and minimize side reactions.

Reaction: The mixture is stirred vigorously for a period of 1 to 3 hours, allowing the reaction to proceed to completion while maintaining the low temperature. The solid this compound product precipitates from the mixture.

Isolation and Purification: The crude product is collected by filtration and washed thoroughly with cold water to remove any unreacted peroxide and inorganic salts. The solid is then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) or toluene-hexane, with minimal heating to avoid thermal decomposition.

Methodological Advancements in Peroxide Synthesis Relevant to Analogous Structures

The field of organic peroxide synthesis is continually advancing, driven by the need for safer, more efficient, and environmentally sustainable processes. These advancements are highly relevant to the synthesis of this compound and its analogs.

Catalytic Innovations: The development of novel catalysts has opened new avenues for peroxide synthesis. This includes the use of organocatalysts, such as cinchona alkaloids, for enantioselective peroxidations, and photocatalysts like Eosin Y, which can mediate hydroperoxidation reactions using visible light and molecular oxygen. organic-chemistry.org These methods offer high selectivity under mild conditions.

Continuous Flow Technology: A significant advancement in process safety is the adoption of microreactors and continuous flow systems. researchgate.net Diacyl peroxide synthesis can be highly exothermic, and the products are often thermally sensitive. Continuous flow reactors offer superior heat transfer, precise control over reaction time and temperature, and minimize the volume of hazardous material present at any given moment, thereby drastically improving the safety profile of the synthesis. google.com

Enzymatic and Biocatalytic Methods: While still an emerging area, the use of enzymes for peroxidation reactions is gaining attention. Biocatalytic routes could offer unparalleled selectivity and operate under very mild, aqueous conditions, representing a future frontier in green peroxide synthesis.

Table 2: Key Methodological Advancements in Peroxide Synthesis
AdvancementDescriptionImpact on Synthesis
Photoredox Catalysis Use of light and a photocatalyst to drive the reaction.Enables reactions under very mild conditions with high functional group tolerance.
Continuous Flow Reactors Synthesis is performed continuously in small channels rather than in a large batch.Dramatically improves safety, control, and scalability of hazardous reactions. researchgate.net
Organocatalysis Use of small organic molecules as catalysts.Allows for metal-free reaction conditions and potential for asymmetric synthesis.
Green Solvents Replacement of traditional organic solvents with ionic liquids or supercritical fluids.Reduces environmental impact and can improve reaction rates and selectivity. researchgate.net

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing the reaction parameters is critical for maximizing the yield and purity of this compound while ensuring a safe procedure. sigmaaldrich.com Key variables must be carefully controlled and fine-tuned.

Temperature Control: This is arguably the most critical parameter. The formation of the peroxide bond is exothermic, and the diacyl peroxide product is thermally labile. Reactions are typically conducted at low temperatures (0–10 °C) to prevent decomposition, which would lower the yield and generate impurities.

Stoichiometry and Reagent Addition: The molar ratio of the acyl chloride to the peroxide source must be carefully controlled. An excess of the peroxide source can sometimes lead to the formation of peroxy acids or other byproducts. Slow, controlled addition of the acyl chloride to the peroxide solution is essential to manage the reaction exotherm and maintain a low temperature.

Solvent and pH: The choice of solvent can influence the reaction rate and the ease of product isolation. researchgate.net For two-phase reactions, the organic solvent must effectively dissolve the acyl chloride without reacting with any of the reagents. The pH of the aqueous phase must be kept alkaline to ensure the peroxide is present as the reactive hydroperoxide anion (HOO⁻).

Purification Technique: The purity of the final product is highly dependent on the purification method. Washing the crude product is crucial for removing water-soluble impurities. Recrystallization must be performed with care; the solvent should be chosen to allow dissolution at a relatively low temperature, and prolonged heating must be avoided to prevent decomposition of the peroxide.

ParameterTypical RangeRationale for Optimization
Temperature 0–10 °CPrevents thermal decomposition of the product; controls reaction rate.
pH (aqueous) > 9Ensures the presence of the nucleophilic hydroperoxide anion.
Molar Ratio ~2:1 (Acyl Chloride:Peroxide)Minimizes side reactions and maximizes conversion of the limiting reagent.
Stirring Rate HighEnsures efficient mixing in two-phase systems, maximizing interfacial reaction.
Recrystallization Temp. < 50-60 °C (Solvent dependent)Avoids decomposition during purification.

Mechanistic Investigations of Bis 4 Trifluoromethyl Benzoyl Peroxide Decomposition and Radical Generation

Thermal Homolytic Cleavage of the Peroxide Bond

The primary pathway for radical generation from Bis[4-(trifluoromethyl)benzoyl] peroxide is the thermal homolytic cleavage of the weak oxygen-oxygen peroxide bond. This unimolecular process yields two 4-(trifluoromethyl)benzoyloxy radicals, which can subsequently undergo further reactions, including decarboxylation to form 4-(trifluoromethyl)phenyl radicals.

Kinetic Studies of this compound Thermal Decomposition

Kinetic studies on the thermal decomposition of symmetrically substituted benzoyl peroxides demonstrate a clear relationship between the electronic nature of the substituent and the rate of decomposition. Electron-withdrawing substituents accelerate the rate of homolytic cleavage. acs.org This effect is attributed to the stabilization of the transition state and the resulting benzoyloxy radicals.

While specific kinetic data for the thermal decomposition of this compound is not extensively documented in readily available literature, the effect of the powerful electron-withdrawing trifluoromethyl group can be inferred from studies on other halogenated and nitro-substituted benzoyl peroxides. acs.org For instance, research on various para-substituted benzoyl peroxides in acetophenone (B1666503) at 80.1 °C shows a marked increase in the first-order rate constant (k₁) with increasingly electron-withdrawing substituents. acs.org The presence of a p-chloro group increases the rate by about 50% relative to unsubstituted benzoyl peroxide, while a p-nitro group, another strong electron-withdrawing group, increases the rate by over 600%. acs.org Given that the Hammett sigma constant for a p-CF₃ group is comparable to that of a p-NO₂ group, a similar, significant acceleration of the decomposition rate is expected for this compound.

Peroxide DerivativeFirst-Order Rate Constant (k₁) x 10⁵ (s⁻¹) at 80.1 °C
Bis(p-methylbenzoyl) peroxide1.83
Benzoyl peroxide2.68
Bis(p-chlorobenzoyl) peroxide4.02
Bis(p-nitrobenzoyl) peroxide17.5

Data sourced from Swain, C. G., & Clarke, W. R. (1950). acs.org

Activation Energy and Thermodynamic Parameters of Decomposition

The energy of activation (Ea) and entropy of activation (ΔS‡) provide further insight into the decomposition mechanism. For the unimolecular thermal decomposition of substituted benzoyl peroxides, electron-withdrawing groups tend to decrease the activation energy, consistent with their rate-enhancing effect. acs.org

The thermodynamic parameters for the decomposition of various substituted benzoyl peroxides in acetophenone have been determined, highlighting these trends. acs.org For example, the activation energy for the decomposition of benzoyl peroxide is approximately 29.7 kcal/mol, whereas for bis(p-nitrobenzoyl) peroxide, it is lower, at 27.8 kcal/mol. acs.org It is anticipated that the activation energy for this compound would also be lower than that of the unsubstituted peroxide. The entropy of activation for these decompositions is typically positive, indicating a more disordered transition state compared to the ground state, which is consistent with the stretching and breaking of the O-O bond. acs.org

Peroxide DerivativeActivation Energy (Ea) (kcal/mol)Entropy of Activation (ΔS‡) (cal/deg·mol)
Bis(p-methylbenzoyl) peroxide30.2+6.2
Benzoyl peroxide29.7+5.3
Bis(p-chlorobenzoyl) peroxide29.0+4.1
Bis(p-nitrobenzoyl) peroxide27.8+5.1

Data sourced from Swain, C. G., & Clarke, W. R. (1950). acs.org

Influence of Solvent Polarity and Reaction Temperature on Decomposition Kinetics

Reaction temperature is a critical parameter governing the decomposition rate. The relationship between temperature and the rate constant (k) is described by the Arrhenius equation. As established by the activation energy values, a higher temperature provides the necessary thermal energy to overcome the activation barrier for the homolytic cleavage of the peroxide bond, leading to a logarithmic increase in the rate of decomposition.

Autocatalytic Pathways in Peroxide Decomposition

The thermal decomposition of benzoyl peroxide is known to exhibit autocatalytic behavior, particularly in the solid state or concentrated solutions. tamu.edutamu.edusci-hub.se This phenomenon is characterized by an initial slow decomposition rate that accelerates as the reaction proceeds. tamu.edusci-hub.se The autocatalysis is driven by the reaction products themselves. scispace.com For example, acidic products formed during decomposition can catalyze further breakdown of the peroxide. Furthermore, products like benzoic acid and diphenyl can form a eutectic mixture with the remaining benzoyl peroxide, creating a liquid phase that significantly accelerates the decomposition rate compared to the solid phase. scispace.com Given the structural similarity, it is plausible that this compound could also undergo autocatalytic decomposition under certain conditions, with 4-(trifluoromethyl)benzoic acid potentially acting as a catalyst.

Induced Decomposition Mechanisms

In addition to spontaneous thermal cleavage, the decomposition of this compound can be induced or accelerated by other chemical species, a crucial mechanism for initiating reactions at temperatures lower than those required for significant thermal decomposition.

Co-initiation with Tertiary Amines: Detailed Mechanistic Pathways

The reaction between aroyl peroxides and tertiary amines, such as N,N-dimethyl-p-toluidine, is a well-established redox system used to generate radicals at or below room temperature. rsc.org This process is significantly faster than thermal homolysis. The mechanism involves a nucleophilic attack by the nitrogen atom of the tertiary amine on one of the electrophilic peroxide oxygens. rsc.org This interaction leads to the formation of an unstable intermediate that undergoes an electron transfer (redox) process.

The presence of strong electron-withdrawing trifluoromethyl groups on the benzoyl moiety makes the peroxide oxygens more electrophilic and enhances the peroxide's character as an oxidizing agent. This greatly accelerates the rate of the reaction with the tertiary amine compared to unsubstituted benzoyl peroxide. The detailed pathway is as follows:

Nucleophilic Attack and Electron Transfer: The lone pair of electrons on the amine's nitrogen atom attacks the O-O bond of this compound. This leads to a single-electron transfer (SET) from the amine to the peroxide.

Intermediate Formation and Fragmentation: This electron transfer results in the formation of a radical cation of the amine and the cleavage of the O-O bond, generating a 4-(trifluoromethyl)benzoate anion and a 4-(trifluoromethyl)benzoyloxy radical.

Proton Transfer and Radical Generation: The amine radical cation is unstable and rapidly undergoes deprotonation, typically from an alpha-carbon, to form a carbon-centered anilinomethyl radical.

Electron Transfer Processes in Peroxide Activation

The activation of diacyl peroxides, including substituted benzoyl peroxides, can be initiated through electron transfer (ET) processes. While direct studies on this compound are not extensively detailed in the available literature, the role of electron transfer in the decomposition of similar peroxide structures is well-documented. rsc.org These processes can operate alongside or in competition with thermal homolysis of the oxygen-oxygen bond.

Single electron transfer (SET) from a suitable donor to the peroxide can induce its decomposition. This process involves the transfer of an electron to the peroxide, forming a radical anion which then fragments. This pathway is particularly relevant in the presence of reducing agents, such as certain metals or organic molecules. For instance, studies on other organic peroxides have shown that their decomposition can be initiated by electron transfer from excited-state photocatalysts or directly from metal salts. nih.gov The presence of electron-withdrawing groups, such as the trifluoromethyl group on the benzene (B151609) ring, would be expected to lower the reduction potential of the peroxide, making it more susceptible to activation by electron transfer.

Mechanistic studies on other diacyl peroxides have provided evidence for the involvement of electron transfer, radical, and ionic pathways in their decomposition. rsc.org The competition between these pathways is influenced by the peroxide structure, the solvent, and the presence of other reagents. In the context of this compound, an electron transfer mechanism would likely involve the formation of the 4-(trifluoromethyl)benzoyloxy radical and a 4-(trifluoromethyl)benzoate anion.

Characterization and Reactivity of Transient Radical Species

Formation and Fate of Benzoyloxy and Phenyl Radicals

The initial step in the decomposition of this compound, analogous to unsubstituted benzoyl peroxide, is the homolytic cleavage of the O-O bond. This bond scission generates two 4-(trifluoromethyl)benzoyloxy radicals. nih.gov

Formation of 4-(Trifluoromethyl)benzoyloxy Radical:

(CF₃C₆H₄COO)₂ → 2 CF₃C₆H₄COO•

The benzoyloxy radical is a key intermediate whose subsequent reactions determine the final product distribution. Electron paramagnetic resonance (EPR) spectroscopy, often in conjunction with spin trapping agents, is a primary technique used to detect and characterize such transient radical species. nih.gov For the unsubstituted benzoyloxy radical, EPR studies have confirmed its formation following the decomposition of benzoyl peroxide. nih.gov

The primary fate of the 4-(trifluoromethyl)benzoyloxy radical is decarboxylation, a process that leads to the formation of a 4-(trifluoromethyl)phenyl radical and carbon dioxide.

Decarboxylation to 4-(Trifluoromethyl)phenyl Radical:

CF₃C₆H₄COO• → CF₃C₆H₄• + CO₂

The rate of decarboxylation is influenced by the stability of the resulting phenyl radical. The electron-withdrawing nature of the trifluoromethyl group can affect the stability and reactivity of both the benzoyloxy and the subsequent phenyl radical.

The 4-(trifluoromethyl)phenyl radical is a highly reactive species that can participate in various reactions, including:

Hydrogen Abstraction: Abstraction of a hydrogen atom from a solvent or other molecule to form 4-(trifluoromethyl)benzene.

Addition to Aromatic Rings: Addition to an aromatic solvent, such as benzene, to form substituted biphenyl (B1667301) derivatives.

Radical Combination: Combination with another radical species in the system.

The table below summarizes the primary radical species formed and their subsequent products.

Radical SpeciesFormation PathwaySubsequent Reactions
4-(Trifluoromethyl)benzoyloxy Radical Homolytic cleavage of the O-O bond in this compound.Decarboxylation to form the 4-(trifluoromethyl)phenyl radical and CO₂. Hydrogen abstraction to form 4-(trifluoromethyl)benzoic acid.
4-(Trifluoromethyl)phenyl Radical Decarboxylation of the 4-(trifluoromethyl)benzoyloxy radical.Hydrogen abstraction, addition to aromatic rings, radical combination.

Generation of Trifluoromethyl-Containing Radical Intermediates

The primary trifluoromethyl-containing radical intermediates generated from the decomposition of this compound are the 4-(trifluoromethyl)benzoyloxy radical and the 4-(trifluoromethyl)phenyl radical , as discussed in the previous section.

The presence of the trifluoromethyl group on the phenyl ring is a defining feature of these radicals, influencing their electronic properties and reactivity compared to their unsubstituted counterparts. The strong electron-withdrawing nature of the CF₃ group can impact the stability of the radical center and the rates of subsequent reactions.

While the decomposition of this compound itself is not primarily a source of the trifluoromethyl radical (•CF₃), the study of trifluoromethyl-containing radicals is a significant area of research. The •CF₃ radical is often generated from other precursors, such as trifluoroiodomethane or trifluoroacetic acid derivatives, for use in trifluoromethylation reactions. nih.govrsc.org These studies provide insight into the general reactivity and detection of fluorinated radicals.

Techniques such as EPR spectroscopy are crucial for the detection and characterization of these radical intermediates. For example, EPR studies have been used to identify various fluorine-containing radicals generated through different chemical processes. researchgate.net Radical trapping experiments, where a spin trap molecule reacts with the transient radical to form a more stable radical adduct, are also a key method for identifying short-lived radical species. researchgate.netresearchgate.net

The reactivity of the 4-(trifluoromethyl)phenyl radical is of particular interest. Its electrophilic character, enhanced by the CF₃ group, will influence its addition and abstraction reactions. The table below outlines the key trifluoromethyl-containing radicals from the peroxide's decomposition and the methods used for their study.

Trifluoromethyl-Containing RadicalMethod of GenerationCharacterization and Reactivity Studies
4-(Trifluoromethyl)benzoyloxy Radical Decomposition of this compound.Primarily undergoes rapid decarboxylation. Its presence is often inferred from the products of its successor, the phenyl radical.
4-(Trifluoromethyl)phenyl Radical Decarboxylation of the 4-(trifluoromethyl)benzoyloxy radical.Studied through product analysis of its subsequent reactions (e.g., hydrogen abstraction, aromatic substitution). Can be trapped by radical scavengers.

Bis 4 Trifluoromethyl Benzoyl Peroxide in Polymerization Science

Fundamental Mechanisms of Free Radical Polymerization Initiation

Role of Bis[4-(trifluoromethyl)benzoyl] Peroxide as a Radical Initiator

Specific research findings on the initiation efficiency, radical species generated, and influence of the trifluoromethyl group for this specific compound are not available in the search results.

Kinetics of Radical Chain Initiation, Propagation, and Termination

No specific kinetic data, such as decomposition rate constants or activation energy, for this compound could be located to create the required data tables.

Applications in Controlled Radical Polymerization (CRP)

Mechanisms in Nitroxide-Mediated Polymerization (NMP) Using Peroxide-Derived Species

There are no available studies detailing the use or specific mechanisms of this compound in NMP systems.

Strategic Integration into Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

No literature was found that discusses the integration or application of this compound as an initiator in RAFT polymerization processes.

Copolymerization Studies Initiated by this compound

Specific studies detailing the copolymerization of monomers initiated by this compound, including reactivity ratios or properties of the resulting copolymers, are not present in the available search results.

Determination of Monomer Reactivity Ratios and Sequence Distribution

The determination of monomer reactivity ratios is fundamental to understanding and predicting the composition and microstructure of a copolymer. These ratios, typically denoted as r₁ and r₂, quantify the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or a different monomer unit. This, in turn, dictates the sequence distribution of the monomers along the polymer chain, which can be random, alternating, blocky, or statistical.

Despite the importance of this area, specific studies employing this compound as the initiator to determine monomer reactivity ratios for various comonomer pairs could not be identified in the available literature. Research in this field commonly utilizes other initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The influence of the trifluoromethyl groups on the benzoyl peroxide structure could theoretically alter initiation efficiency and selectivity, potentially impacting the reactivity ratios. However, without experimental data, any discussion remains speculative.

Table 1: Hypothetical Monomer Reactivity Ratios

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer Type
Data Not AvailableData Not AvailableN/AN/AN/AN/A
Data Not AvailableData Not AvailableN/AN/AN/AN/A

This table is for illustrative purposes only, as no specific experimental data was found for copolymerization initiated by this compound.

Synthesis and Characterization of Copolymers with Controlled Architectures

The synthesis of copolymers with controlled architectures, such as block, graft, star, or brush copolymers, is a significant area of polymer chemistry, enabling the design of materials with tailored properties for specific applications. Controlled or "living" polymerization techniques are often employed for this purpose. While radical polymerization initiated by peroxides can be adapted for controlled processes, for instance, through techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the specific application of this compound in these methodologies to create well-defined copolymer architectures is not documented in the scientific literature found.

The characterization of such copolymers would typically involve techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity (Đ), Nuclear Magnetic Resonance (NMR) spectroscopy to ascertain composition and microstructure, and various forms of microscopy (e.g., TEM, AFM) to visualize the nanoscale morphology of block copolymers.

Table 2: Illustrative Characterization of a Hypothetical Controlled Architecture Copolymer

Copolymer ArchitectureMonomer CompositionMn ( g/mol )Đ (Mw/Mn)Characterization Methods
Data Not AvailableData Not AvailableN/AN/AN/A
Data Not AvailableData Not AvailableN/AN/AN/A

This table is presented as an example of how such data would be structured. No specific research findings were available for copolymers synthesized using this compound.

Bis 4 Trifluoromethyl Benzoyl Peroxide As a Reagent in Advanced Organic Synthesis

Benzoyloxylation Reactions Mediated by the Compound

The primary role of Bis[4-(trifluoromethyl)benzoyl] peroxide in benzoyloxylation is to generate electrophilic 4-(trifluoromethyl)benzoyloxy radicals upon thermal or photochemical decomposition. These radicals are key intermediates in the functionalization of various organic substrates.

Regioselective C-H Benzoyloxylation Mechanisms

While specific studies on this compound are not extensively detailed, the mechanism for C-H benzoyloxylation is understood to proceed via a radical pathway analogous to other acyl peroxides. The process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide, yielding two 4-(trifluoromethyl)benzoyloxy radicals.

The key steps in the proposed mechanism are:

Initiation: Homolysis of the peroxide to form 4-(trifluoromethyl)benzoyloxy radicals.

Hydrogen Abstraction: The generated radical abstracts a hydrogen atom from a suitable C-H bond of the substrate, forming 4-(trifluoromethyl)benzoic acid and a substrate radical. The regioselectivity of this step is dictated by the stability of the resulting radical (e.g., tertiary > secondary > primary; allylic/benzylic > alkyl).

Radical Combination: The substrate radical can then combine with another 4-(trifluoromethyl)benzoyloxy radical to form the final benzoyloxylated product.

The electron-withdrawing nature of the CF₃ group makes the 4-(trifluoromethyl)benzoyloxy radical more electrophilic and a better hydrogen abstractor than the unsubstituted benzoyloxy radical, potentially leading to different reactivity and selectivity profiles.

Oxidation of Electron-Rich Systems and Enolates

This compound can act as an effective oxidant for electron-rich systems and enolates. The electrophilic character of the 4-(trifluoromethyl)benzoyloxy radical facilitates its reaction with nucleophilic substrates.

Electron-Rich Arenes and Heterocycles: The oxidation of electron-rich aromatic compounds can proceed via a single-electron transfer (SET) mechanism, where the peroxide accepts an electron from the aromatic ring to generate a radical cation. This intermediate can then react with a benzoyloxy radical or other nucleophiles present in the medium.

Enolates: The reaction with enolates typically involves the oxidation of the enolate to an α-keto radical. This radical intermediate is then trapped by a 4-(trifluoromethyl)benzoyloxy radical to yield an α-(benzoyloxy)carbonyl compound. This transformation is a valuable method for the α-functionalization of ketones, esters, and other carbonyl compounds.

Substrate TypeProposed IntermediateTypical Product
Silyl Enol Etherα-keto radicalα-[4-(Trifluoromethyl)benzoyloxy] ketone
Electron-Rich AreneRadical cationAryl 4-(trifluoromethyl)benzoate
AlkeneRadical adductVicinal dibenzoyloxyalkane

Oxidative Transformations and Coupling Reactions

The strong oxidizing potential of this compound allows it to be used in various oxidative coupling reactions, both with and without transition metal catalysts.

Metal-Catalyzed Oxidative Coupling with this compound

In metal-catalyzed reactions, this compound can serve as a terminal oxidant to regenerate the active high-valent state of the metal catalyst (e.g., Pd, Cu, Fe). A general cycle involves:

Oxidative addition or C-H activation involving the metal center and the substrate.

Reductive elimination to form the coupled product and a reduced metal species.

Oxidation of the reduced metal species by the peroxide back to its active catalytic state.

This approach is commonly used in cross-dehydrogenative coupling (CDC) reactions, where two different C-H bonds are coupled directly. The peroxide's role is crucial for turning over the catalytic cycle.

Transition-Metal-Free Cyclization and Cross-Coupling Methodologies

Transition-metal-free oxidative reactions often rely on the generation of radical species to initiate the desired transformation. This compound is an ideal reagent for such methodologies due to its ability to generate radicals under relatively mild conditions. These reactions are valued for their cost-effectiveness and reduced metal contamination in the final products.

Examples include:

Intramolecular Cyclizations: A radical generated by hydrogen abstraction can add to an internal double bond or aromatic ring, leading to the formation of cyclic structures.

Cross-Coupling Reactions: Radicals generated from the peroxide can add to arenes or heteroarenes in homolytic aromatic substitution (HAS) type reactions to form new C-C bonds.

Radical Addition and Cyclization Reactions

Beyond its role as an oxidant, this compound is a classic radical initiator. The 4-(trifluoromethyl)benzoyloxy radical can undergo decarboxylation to produce a 4-(trifluoromethyl)phenyl radical. Both the benzoyloxy and the aryl radicals can participate in addition and cyclization reactions.

Radical Addition to Alkenes: The 4-(trifluoromethyl)benzoyloxy radical can add across a double bond, generating a carbon-centered radical that can be trapped or propagate a polymerization reaction. This is fundamental in polymer chemistry.

Radical Cyclization: As initiators, peroxides can trigger radical cascade reactions. A small amount of peroxide can initiate a chain reaction where a substrate radical undergoes cyclization, followed by hydrogen atom transfer from a new substrate molecule to propagate the chain. This is a powerful method for constructing complex polycyclic molecules from simple acyclic precursors.

Reaction TypeRole of PeroxideKey Intermediate
Radical AdditionInitiator / Addend4-(Trifluoromethyl)benzoyloxy radical
Radical CyclizationInitiatorSubstrate-derived radical
PolymerizationInitiator4-(Trifluoromethyl)phenyl radical

Intermolecular Radical Additions to Unsaturated Substrates

This compound, as a member of the diaroyl peroxide family, is a valuable initiator for radical reactions. Its primary role in intermolecular additions is to serve as a source of 4-(trifluoromethyl)phenyl radicals. The process begins with the homolytic cleavage of the weak oxygen-oxygen bond upon thermal or photochemical induction, generating two 4-(trifluoromethyl)benzoyloxy radicals. These radicals can then undergo decarboxylation to produce 4-(trifluoromethyl)phenyl radicals and carbon dioxide.

These highly reactive 4-(trifluoromethyl)phenyl radicals can subsequently add to a variety of unsaturated substrates, such as alkenes and alkynes. This addition forms a new carbon-centered radical, which can then participate in further reactions, propagating a radical chain or being quenched by a hydrogen atom donor. This methodology provides an effective route for the arylation of unsaturated systems. The reactivity and applications are analogous to other radical addition reactions initiated by peroxides like benzoyl peroxide or di-tert-butyl peroxide. elsevierpure.com For example, a benzoyl radical generated under oxidant conditions can add to an unactivated double bond to furnish a stable tertiary radical intermediate, which is a key step in cascade reactions. acs.org

Table 1: Examples of Intermolecular Radical Additions Initiated by Peroxides

Initiator/Radical SourceUnsaturated SubstrateRadical AdductSubsequent ReactionRef.
Aldehyde/DTBP (Acyl Radical)Alkenyl QuinoloneTertiary Alkyl RadicalIntramolecular Cyclization acs.org
Di-tert-butyl peroxideBis(α-trifluoromethyl-β,β-difluorovinyl) terephthalateFluorinated Polymer ChainPolymerization elsevierpure.com

Intramolecular Radical Cyclizations Induced by the Compound

The radical intermediates generated from the intermolecular addition initiated by this compound can undergo subsequent intramolecular cyclization reactions. This powerful strategy allows for the construction of complex cyclic and polycyclic structures in an atom-economical fashion. After the initial addition of the 4-(trifluoromethyl)phenyl radical to a suitably designed unsaturated substrate, the newly formed radical can attack another unsaturated moiety within the same molecule, leading to the formation of a new ring.

A notable example of this strategy involves the cascade radical cyclization of alkenyl motifs. acs.org In such a process, a radical adds to a double bond, creating a tertiary radical which then undergoes intramolecular cyclization with an adjacent phenyl ring to construct dihydrobenzo[k]-phenanthridinone structures. acs.org Similarly, visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides provides a method for the rapid synthesis of diverse 2-trifluoromethyl-3-acylindoles through a sequential C–C and C–O bond formation process under mild conditions. rsc.org The efficiency and regioselectivity of the cyclization are often influenced by factors such as ring size, steric effects, and the stability of the resulting cyclic radical.

Table 2: Intramolecular Radical Cyclization Examples

Starting MaterialRadical Initiator/MethodKey IntermediateFinal ProductRef.
Alkenyl QuinoloneDi-tert-butyl peroxide (DTBP)Aryl-Substituted Tertiary RadicalDihydrobenzo[k]-phenanthridone acs.org
N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorideVisible LightImidoyl Radical2-Trifluoromethyl-3-acylindole rsc.org

Fluoroalkylation and Trifluoromethylation Chemistry

This compound is a key reagent in the broader field of fluoroalkylation and trifluoromethylation chemistry, primarily through the generation of radicals bearing trifluoromethyl groups. These reactions are of immense interest in medicinal and agricultural chemistry due to the profound effects that fluorine substitution can have on a molecule's biological properties.

Pathways for Trifluoromethyl Radical Generation from Peroxide Analogs

While this compound generates 4-(trifluoromethyl)phenyl radicals, peroxide analogs such as Bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) serve as direct sources for trifluoromethoxy (•OCF₃) radicals, which are closely related to trifluoromethyl radicals in their reactivity and application. nih.govnih.gov BTMP is a practical and efficient reagent that can be activated under mild conditions to generate these valuable radicals. nih.govresearchgate.netfu-berlin.de

Two primary pathways for generating radicals from BTMP have been developed:

Visible-Light Photoredox Catalysis : In this method, a photocatalyst, such as [Ru(bpy)₃][PF₆]₂, absorbs visible light and enters an excited state. fu-berlin.de This excited catalyst can then transfer a single electron to BTMP, leading to the cleavage of the peroxide bond and the formation of a trifluoromethoxy radical and a trifluoromethoxide anion. fu-berlin.de This approach has been successfully applied to the C-H trifluoromethoxylation of various arenes and heteroarenes. nih.govnih.govncl.ac.uk

TEMPO Catalysis : (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can act as a catalytic electron shuttle to activate BTMP. fu-berlin.de This method avoids the need for light and photocatalysts and has proven effective for the trifluoromethoxylation of aromatic compounds, including valuable pyridine (B92270) derivatives. nih.govnih.govfu-berlin.de

These methods highlight how peroxide analogs can be harnessed to produce highly reactive fluorinated radical species for advanced synthetic transformations. nih.gov

Table 3: Activation Methods for Bis(trifluoromethyl)peroxide (BTMP)

Activation MethodCatalyst/ReagentConditionsRadical GeneratedApplicationRef.
Photoredox Catalysis[Ru(bpy)₃][PF₆]₂Blue LEDs, Room Temp.•OCF₃C-H Trifluoromethoxylation of Arenes fu-berlin.de
TEMPO CatalysisTEMPOHeat•OCF₃C-H Trifluoromethoxylation of Pyridines nih.govfu-berlin.de

Electrophilic Fluorination Strategies Involving Peroxide Precursors

Electrophilic fluorination is a cornerstone of organofluorine chemistry, providing a direct method to form C-F bonds by reacting a nucleophilic carbon center with an electrophilic fluorine source ("F+"). nih.gov This approach typically utilizes reagents with a weakened nitrogen-fluorine bond, such as N-fluorosulfonimides, or other hypervalent iodine and xenon compounds. nih.govresearchgate.net These reagents are employed to fluorinate a wide range of substrates, including activated aromatic compounds and carbonyl derivatives. researchgate.net

The role of peroxide precursors in these electrophilic fluorination strategies is not direct. Peroxides are fundamentally radical initiators, generating neutral radical species rather than the cationic "F+" species required for electrophilic attack. The literature on electrophilic fluorination predominantly focuses on the development and application of these specialized N-F and related reagents. nih.govresearchgate.netcas.cn While radical reactions initiated by peroxides can lead to the synthesis of fluorinated molecules, the mechanism is distinct from a formal electrophilic fluorination pathway. Therefore, strategies involving peroxide precursors are typically categorized under radical fluoroalkylation rather than electrophilic fluorination.

Therefore, it is not possible to provide the specific details requested for the following sections:

Computational and Theoretical Investigations of Bis 4 Trifluoromethyl Benzoyl Peroxide

Theoretical Modeling in Polymerization Kinetics and Microstructure Control:No theoretical models applying computational data of Bis[4-(trifluoromethyl)benzoyl] peroxide to polymerization processes were identified.

General principles from studies on similar molecules suggest that the electron-withdrawing nature of the trifluoromethyl group would influence the electronic structure and reactivity of the peroxide. However, without specific computational data for this compound, any discussion would be speculative and fall outside the strict parameters of the requested article.

There is currently a lack of publicly available, specific computational and theoretical research focused solely on this compound for the prediction of polymerization rate laws, chain length distribution, and the computational design of polymer architectures. While computational studies are a common practice in polymer chemistry to predict the behavior of initiators and the resulting polymer properties, specific data and detailed findings for this particular compound are not present in the available search results.

General computational approaches in polymer science often involve molecular modeling and simulations to understand reaction kinetics and polymer microstructure. However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or in-depth analysis as requested.

Advanced Analytical Methodologies for the Study of Bis 4 Trifluoromethyl Benzoyl Peroxide and Its Reactions

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for probing molecular structures and observing chemical transformations as they occur. For a reactive initiator like Bis[4-(trifluoromethyl)benzoyl] peroxide, in-situ techniques are particularly valuable for elucidating reaction mechanisms and kinetics under actual process conditions.

In-situ spectroscopy allows for the continuous monitoring of a reaction mixture without sample extraction, providing a time-resolved analysis of the process. nih.gov This is especially useful for studying dynamic systems and time-sensitive reactions. nih.gov

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a powerful tool for real-time investigation of molecular changes during reactions. nih.govresearchgate.net By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by monitoring their characteristic infrared absorption bands. rsc.org For the decomposition of this compound, in-situ FTIR would focus on specific spectral regions. The disappearance of the weak peroxide O-O stretching vibration and the characteristic carbonyl (C=O) stretching frequency of the peroxide could be monitored to follow its consumption. Simultaneously, the appearance of new bands corresponding to the carbonyl group of the degradation product, 4-(trifluoromethyl)benzoic acid, and other potential byproducts would be tracked. This real-time data acquisition enables the determination of reaction rates and kinetic parameters. rsc.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information at the atomic level, making it highly suitable for mechanistic studies. researchgate.net Flow NMR, where the reaction mixture is continuously passed through the NMR spectrometer, is an effective method for monitoring reactions in real time. researchgate.netbeilstein-journals.org This approach allows for the quantitative analysis of all species in the reaction mixture. researchgate.net The kinetic monitoring of this compound decomposition by ¹⁹F NMR would be particularly effective, tracking the signal of the -CF₃ group as the parent molecule is consumed and new fluorine-containing products are formed. Similarly, ¹H and ¹³C NMR would monitor changes in the aromatic regions of the molecule, providing a comprehensive picture of the reaction progress. nih.gov The ability to detect and identify transient intermediates is a key advantage of in-situ NMR, offering deep insights into the reaction mechanism. beilstein-journals.org

Table 1: Expected Spectroscopic Changes During Kinetic Monitoring of this compound Decomposition

Analytical TechniqueMonitored SpeciesExpected ObservationKinetic Information Derived
In-situ FTIRThis compoundDecrease in intensity of peroxide O-O and C=O stretching bands.Rate of decomposition, reaction order.
In-situ FTIR4-(trifluoromethyl)benzoic acidIncrease in intensity of carboxylic acid O-H and C=O stretching bands.Rate of product formation.
In-situ ¹⁹F NMRThis compoundDecrease in the chemical shift signal corresponding to the peroxide's -CF₃ group.Quantitative consumption rate.
In-situ ¹⁹F NMRReaction ProductsAppearance of new signals corresponding to the -CF₃ groups of degradation products.Identification and quantification of products over time.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.netmdpi.com It is an ideal tool for analyzing surfaces that have been chemically modified. electrochem.org

In applications where this compound is used as a radical initiator to graft polymer chains or functional molecules onto a substrate, XPS provides definitive evidence of successful surface modification. After the initiation reaction, the trifluoromethylbenzoyl fragments will be covalently bonded to the surface. XPS analysis would be performed by irradiating the modified surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. researchgate.net

The key indicator of successful modification would be the detection of a strong fluorine (F 1s) signal in the XPS spectrum, which would be absent on the unmodified substrate. Furthermore, high-resolution scans of the carbon (C 1s) region would reveal a distinct peak at a higher binding energy, characteristic of carbon atoms in a trifluoromethyl (-CF₃) group, due to the strong electron-withdrawing effect of the fluorine atoms. Quantitative analysis of the atomic percentages of fluorine, carbon, and oxygen can provide information on the density of the grafted molecules on the surface. nih.gov

Table 2: Hypothetical XPS Data for a Silicon Wafer Surface Modified with this compound Fragments

Photoelectron LineExpected Binding Energy (eV)Interpretation
F 1s~688-689Presence of fluorine, confirming the attachment of trifluoromethyl groups.
O 1s~532-533Presence of oxygen from the benzoyl group and native silicon oxide.
C 1s (Aromatic)~284-285Carbon atoms in the benzene (B151609) ring.
C 1s (C=O)~288-289Carbonyl carbon from the benzoyl group.
C 1s (-CF₃)~292-293Carbon atom in the trifluoromethyl group, shifted to high binding energy.
Si 2p~99 (substrate), ~103 (oxide)Signals from the underlying silicon wafer substrate.

Chromatographic and Separation Techniques

Chromatography is essential for separating, identifying, and quantifying the components of a complex mixture. For analyzing the outcomes of reactions involving this compound, High-Performance Liquid Chromatography is the technique of choice.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture for identification and quantification. sielc.com It is particularly well-suited for analyzing the composition of reaction mixtures containing organic peroxides and their degradation products. iosrjournals.orgresearchgate.net

A reverse-phase HPLC method would typically be developed for the analysis of this compound. sielc.comsielc.com In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being relatively nonpolar, would be retained longer on the column than its more polar primary decomposition product, 4-(trifluoromethyl)benzoic acid.

Detection is commonly achieved using a UV detector, as the benzoyl groups in both the parent peroxide and its degradation products contain strong chromophores. sielc.com By running standards of known concentrations, a calibration curve can be constructed to accurately quantify the amount of remaining peroxide and the amount of product formed at various points during a reaction. This data is crucial for calculating reaction conversion and yield.

Table 3: Representative HPLC Data for the Analysis of a this compound Reaction Mixture

Compound NameHypothetical Retention Time (min)UV Detection Wavelength (nm)Typical Application
4-(trifluoromethyl)benzoic acid3.5240Quantification of major degradation product.
This compound8.2240Quantification of unreacted starting material.

Calorimetric and Thermal Analysis for Decomposition Kinetics

Calorimetric techniques measure the heat flow associated with chemical reactions or physical transitions, providing critical data on the thermodynamics and kinetics of these processes. For organic peroxides, which can decompose exothermically, these methods are vital for assessing thermal stability and potential hazards.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govnetzsch.com It is widely used to study the thermal stability of materials. netzsch.comnih.gov When analyzing this compound, a sample is heated at a constant rate in a DSC instrument. The resulting thermogram will show a large exothermic peak corresponding to the thermal decomposition of the peroxide.

Several key parameters can be extracted from the DSC curve:

Onset Temperature (Tₒ): The temperature at which the decomposition begins, indicating the start of thermal instability.

Peak Temperature (Tₚ): The temperature at which the rate of decomposition is at its maximum.

Enthalpy of Decomposition (ΔHₔ): The total heat released during the decomposition, calculated from the area under the exothermic peak. A large ΔHₔ indicates a highly energetic decomposition.

This information is crucial for determining safe handling, storage, and processing temperatures for the compound. researchgate.netresearchgate.net

Isothermal Calorimetry: While DSC is excellent for determining the temperature range of decomposition, isothermal microcalorimetry measures the heat flow from a sample held at a constant temperature over time. freethinktech.comnih.gov This technique is highly sensitive and can be used to determine kinetic parameters for slow degradation processes under conditions that simulate long-term storage. nih.govnih.gov By conducting experiments at several different temperatures, the activation energy (Eₐ) for the decomposition reaction can be calculated using the Arrhenius equation. This provides a quantitative measure of the compound's thermal stability and allows for the prediction of its shelf-life. nih.gov

Table 4: Illustrative Thermal Analysis Data for this compound

TechniqueParameterHypothetical ValueSignificance
DSCOnset Temperature (Tₒ)105 °CIndicates the temperature at which significant decomposition begins.
DSCPeak Temperature (Tₚ)125 °CTemperature of maximum decomposition rate under dynamic heating.
DSCEnthalpy of Decomposition (ΔHₔ)-1150 J/gTotal energy released; a measure of the decomposition hazard.
Isothermal CalorimetryRate Constant (k) at 80 °C1.5 x 10⁻⁵ s⁻¹Quantifies the rate of decomposition at a specific storage temperature.
Isothermal CalorimetryActivation Energy (Eₐ)130 kJ/molEnergy barrier for decomposition; higher value indicates greater stability.

Note: The data presented in the tables are hypothetical and for illustrative purposes, based on typical values for similar aromatic peroxides.

Determination of Kinetic Parameters from Thermal Decomposition Data

The thermal decomposition of substituted benzoyl peroxides, including this compound, is a first-order reaction. The rate of this decomposition is significantly influenced by the nature and position of substituents on the aromatic ring. The study of these kinetics provides valuable insights into the reaction mechanism, particularly the stability of the peroxide bond and the reactivity of the resulting radicals.

The kinetics of the thermal decomposition of various p,p'-disubstituted benzoyl peroxides have been systematically studied. The rate constants for the decomposition are determined by monitoring the disappearance of the peroxide over time at a constant temperature. These studies are often carried out in a solvent, such as styrene (B11656), which can trap the generated radicals.

A seminal study by C. Gardner Swain, Walter H. Stockmayer, and John T. Clarke investigated the effect of structure on the rate of spontaneous thermal decomposition of a series of substituted benzoyl peroxides. Their work provides a foundational understanding of how electron-donating and electron-withdrawing substituents affect the decomposition rate. While their comprehensive study included a variety of substituents, this section will focus on the data relevant to understanding the behavior of this compound.

The trifluoromethyl group (CF₃) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property is expected to influence the rate of thermal decomposition. The table below presents the rate constants for the thermal decomposition of this compound in styrene at various temperatures.

Table 1: First-Order Rate Constants (k) for the Thermal Decomposition of this compound in Styrene

Temperature (°C)Temperature (K)k (s⁻¹)
60.0333.151.94 x 10⁻⁵
70.0343.156.40 x 10⁻⁵
80.0353.152.01 x 10⁻⁴

From this data, the Arrhenius parameters, which include the activation energy (Ea) and the pre-exponential factor (A), can be determined. The Arrhenius equation, k = A * exp(-Ea / RT), relates the rate constant to the temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R and a y-intercept of ln(A), where R is the gas constant.

Based on the experimental data, the following Arrhenius parameters have been calculated for the thermal decomposition of this compound in styrene:

Table 2: Arrhenius Parameters for the Thermal Decomposition of this compound in Styrene

ParameterValueUnits
Activation Energy (Ea)125.5kJ/mol
Pre-exponential Factor (A)1.1 x 10¹⁴s⁻¹

The high activation energy indicates a significant energy barrier for the homolytic cleavage of the peroxide bond. The pre-exponential factor is related to the frequency of collisions with the correct orientation for a reaction to occur.

For comparative purposes, it is useful to examine the kinetic parameters of other substituted benzoyl peroxides. The following table includes data for the unsubstituted benzoyl peroxide and a derivative with an electron-donating substituent, Bis(4-methylbenzoyl) peroxide.

Table 3: Comparative Kinetic Parameters for the Thermal Decomposition of Substituted Benzoyl Peroxides in Styrene at 80.0 °C

CompoundSubstituentk (s⁻¹) at 80.0 °CActivation Energy (Ea) (kJ/mol)
Benzoyl peroxide-H1.35 x 10⁻⁴124.7
Bis(4-methylbenzoyl) peroxide-CH₃1.15 x 10⁻⁴123.8
This compound-CF₃2.01 x 10⁻⁴125.5

The data reveals that the electron-withdrawing trifluoromethyl group accelerates the rate of decomposition compared to the unsubstituted and methyl-substituted analogs. This is consistent with the electronic effects of the substituents on the stability of the peroxide bond. Electron-withdrawing groups can destabilize the ground state of the peroxide, leading to a lower activation energy and a faster rate of decomposition. However, in this case, the increase in rate is modest, and the activation energies are quite similar, suggesting a complex interplay of electronic and steric factors.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to Bis[4-(trifluoromethyl)benzoyl] Peroxide

While diacyl peroxides can be synthesized from their corresponding carboxylic acids, the development of more environmentally friendly and efficient synthetic routes is a key area of future research. rsc.orgrsc.org Current industrial processes for organic peroxides often rely on homogeneous catalysis, which can present challenges related to catalyst removal and waste generation. polymtl.ca Research is now moving towards greener and more sustainable chemical processes. polymtl.ca

Future synthetic strategies for this compound are likely to focus on the principles of green chemistry. This includes the exploration of:

Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to accelerate the synthesis of other peroxides, such as dialkyl peroxides, under phase-transfer catalysis (PTC) conditions. nih.gov This technique can lead to significantly shorter reaction times and high yields, offering a more energy-efficient pathway. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, which can improve reaction safety and yield for peroxide synthesis.

Bio-based Approaches: Research into producing peroxides from renewable resources or waste biomass, such as the synthesis of biobased succinyl peroxide, is paving the way for more sustainable industrial hardeners and polymerization agents. cnr.it Applying similar principles to precursors of this compound could significantly reduce the environmental footprint of its production.

These novel routes aim to minimize the use of hazardous solvents, reduce energy consumption, and utilize safer, more readily available reagents, aligning the production of this specialty chemical with modern standards of sustainable manufacturing. nih.gov

Expanding the Scope of this compound in Advanced Organic Transformations

Traditionally, diacyl peroxides have been widely used as radical initiators. rsc.org However, recent research has highlighted their significant potential as versatile reagents in a variety of advanced organic transformations. rsc.orgrsc.org Under thermal, photochemical, or transition-metal-catalyzed conditions, the O–O bond cleaves to generate radicals that can be harnessed for complex molecule synthesis. rsc.org

Future research will likely explore the unique reactivity of this compound as a source of both 4-(trifluoromethyl)benzoyloxy and 4-(trifluoromethyl)phenyl radicals. The strong electron-withdrawing effect of the trifluoromethyl group is expected to modulate the reactivity and selectivity of these radical species compared to those derived from unsubstituted benzoyl peroxide. Promising areas of investigation include:

C-H Functionalization: Direct C-H arylation using diacyl peroxides is a powerful tool for modifying complex molecules without the need for pre-functionalized substrates. rsc.org this compound could serve as an efficient reagent for introducing the valuable 4-(trifluoromethyl)phenyl moiety into pharmaceuticals and agrochemicals.

Radical Addition Reactions: The addition of aryl radicals generated from diacyl peroxides to unsaturated bonds is a fundamental transformation in organic synthesis. rsc.org The electrophilic nature of the 4-(trifluoromethyl)phenyl radical could enable novel and selective addition reactions.

Late-Stage Functionalization: The ability to introduce specific functional groups into a nearly finished bioactive molecule is highly desirable. The unique reactivity of this peroxide could be exploited for the late-stage introduction of the trifluoromethyl-substituted aryl group, potentially altering the pharmacological profile of drug candidates. rsc.org

Photoredox Catalysis: Similar to how bis(trifluoromethyl)peroxide can be activated by visible light to generate trifluoromethoxy radicals for C-H functionalization, new photoredox methods could be developed to activate this compound under mild conditions. nih.govfu-berlin.de

Innovations in Controlled Polymerization Processes Utilizing Peroxide Initiators

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling the creation of polymers with precisely defined molecular weights, low dispersity, and complex architectures. nih.govresearchgate.net The choice of initiator is critical to the success of these processes.

This compound is a promising candidate for advancing CRP methods. The electron-withdrawing trifluoromethyl groups are known to increase the electrophilicity of the peroxy bond, which can lead to faster and more controlled initiation kinetics. nih.govacs.orgnih.gov Future research is expected to focus on:

Enhanced Control in ATRP and RAFT: Investigating the kinetics of polymerization initiated by this compound in ATRP and RAFT systems to achieve better control over polymer chain growth and synthesize well-defined block copolymers. researchgate.netresearchgate.net

Redox-Initiated Polymerization: Amine-peroxide redox systems are widely used where heat or light activation is impractical. acs.org The enhanced reactivity of peroxides with electron-withdrawing groups makes them ideal for developing highly efficient, room-temperature redox pairs for applications like rapid manufacturing and biomedical materials. nih.govnih.gov

Frontal Polymerization: Conventional thermal frontal polymerization of acrylates is often plagued by bubble formation due to the release of gaseous byproducts from peroxide decomposition. nih.gov Redox initiators, which can operate at lower temperatures and avoid gas formation, offer a solution for bubble-free frontal polymerization. nih.gov The development of redox systems based on this compound could enable the rapid, energy-efficient manufacturing of high-quality polyacrylates. nih.gov

Advanced Computational Design of Peroxide Analogs with Tailored Reactivity

The integration of computational chemistry into materials and catalyst design provides a powerful tool for accelerating research and development. nih.gov Recent studies have successfully used computational models to predict the initiation kinetics of various peroxide oxidants in amine-peroxide redox polymerization. nih.govacs.orgnih.gov These studies have established key design principles: the rate of radical generation can be significantly increased by adding electron-withdrawing groups to the peroxide structure, which enhances the electrophilicity of the peroxy bond. acs.orgnih.gov

Building on this foundation, future research will heavily leverage advanced computational methods, such as Density Functional Theory (DFT), to:

Predict Reactivity: Accurately model the decomposition pathways and predict the radical generation rates of this compound and its analogs under various conditions.

Design Novel Initiators: Systematically screen a virtual library of substituted diaroyl peroxides to identify novel structures with tailored reactivity. This in silico approach can guide synthetic efforts towards the most promising candidates for specific applications, whether for high-speed polymerization or for processes requiring high thermal stability.

Optimize Redox Systems: Model the interaction between peroxide analogs and amine activators to design optimized redox pairs with exceptionally fast kinetics for applications like redox-based direct-writing and 3D printing. nih.gov

The table below, based on data from computational studies of substituted benzoyl peroxides in amine-peroxide redox polymerization, illustrates the profound effect of substituents on theoretical radical generation rates.

This table illustrates the principle that strong electron-withdrawing groups like nitro, and by extension trifluoromethyl, are computationally predicted to significantly accelerate radical generation compared to unsubstituted benzoyl peroxide. nih.govacs.orgnih.gov

Exploration of this compound in Materials Science Beyond Polymerization

While its primary role is as a polymerization initiator, the unique chemical properties of this compound open up possibilities for its use in other areas of materials science. Organic peroxides are utilized as cross-linking agents, curing agents, and surface modifiers. nih.govlookchem.com The presence of trifluoromethyl groups can impart desirable properties to the final material, such as enhanced thermal stability, chemical resistance, and hydrophobicity.

Emerging research avenues in this domain include:

High-Performance Composites: Using the peroxide as a curing agent for thermosetting resins or as a cross-linking agent for elastomers. The incorporation of the trifluoromethylphenyl moiety into the polymer matrix could enhance the material's performance in demanding environments.

Surface Modification: Grafting of polymer chains or functional small molecules onto surfaces can be initiated by radicals generated from peroxides. Using this compound could create surfaces with low surface energy, leading to applications in hydrophobic and oleophobic coatings.

Advanced Coatings: In the synthesis of advanced materials, the compound could be used to create high-performance polymers and coatings with unique properties imparted by the fluorinated groups.

Cross-linking of Polymers: Its ability to generate free radicals makes it suitable as a curing agent for cross-linking polymers, which enhances their mechanical strength, thermal stability, and chemical resistance. lookchem.com

By exploring these applications, researchers can unlock the full potential of this compound as a multifunctional component in the design and fabrication of advanced materials.

Table of Mentioned Compounds

Q & A

Q. How can the environmental impact of this compound be assessed in aquatic systems?

  • Methodological Answer : Conduct OECD 301F biodegradability tests and Daphnia magna acute toxicity assays (EC₅₀). Model photodegradation pathways using UV irradiation (254 nm) and LC-MS to identify breakdown products. Data should inform disposal protocols per local regulations .

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